![molecular formula C15H30N2O2 B12884484 3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one CAS No. 113854-98-1](/img/structure/B12884484.png)
3-[4-(Octylamino)butyl]-1,3-oxazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Octylamino)butyl)oxazolidin-4-one is a compound belonging to the oxazolidinone class, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Octylamino)butyl)oxazolidin-4-one typically involves the reaction of an appropriate oxazolidinone precursor with an octylamine derivative. One common method involves the use of urea and ethanolamine reagents under microwave irradiation, which facilitates the formation of the oxazolidinone ring . Another approach includes the palladium-catalyzed N-arylation of oxazolidinones with aryl bromides .
Industrial Production Methods
Industrial production of oxazolidinones, including 3-(4-(Octylamino)butyl)oxazolidin-4-one, often employs scalable synthetic routes that ensure high yield and purity. These methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Octylamino)butyl)oxazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing groups, while reduction may yield simpler oxazolidinone derivatives.
Scientific Research Applications
3-(4-(Octylamino)butyl)oxazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-(Octylamino)butyl)oxazolidin-4-one involves its interaction with specific molecular targets. In the context of its antibacterial activity, it inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex for protein synthesis . This unique mechanism of action ensures high antibiotic efficiency and low susceptibility to resistance mechanisms.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacterial strains.
Contezolid: An oxazolidinone under clinical investigation for its antibacterial properties.
Uniqueness
3-(4-(Octylamino)butyl)oxazolidin-4-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its long octyl chain may enhance its interaction with lipid membranes, potentially improving its efficacy in certain applications.
Properties
CAS No. |
113854-98-1 |
|---|---|
Molecular Formula |
C15H30N2O2 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
3-[4-(octylamino)butyl]-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C15H30N2O2/c1-2-3-4-5-6-7-10-16-11-8-9-12-17-14-19-13-15(17)18/h16H,2-14H2,1H3 |
InChI Key |
BCLRRDQXGJJQAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCNCCCCN1COCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


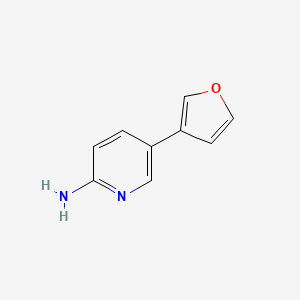

![2,2'-(4,4',5,5'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12884415.png)
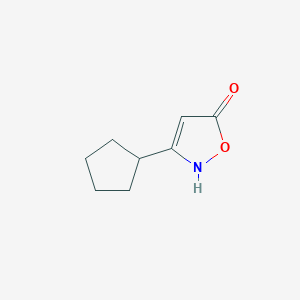
![5,7-Dimethylbenzo[c]isoxazol-3(1H)-one](/img/structure/B12884428.png)
![3-Isobutyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884435.png)


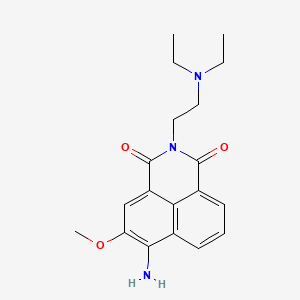
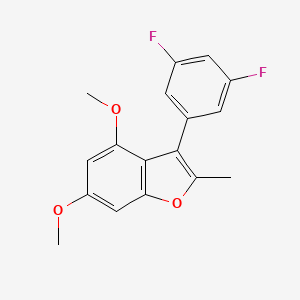
![2-(Carboxy(hydroxy)methyl)-6-(2-ethoxy-2-oxoethyl)benzo[d]oxazole](/img/structure/B12884480.png)
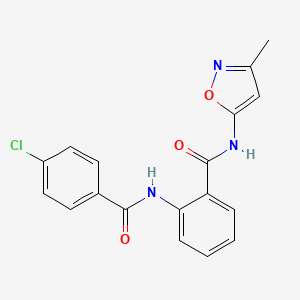
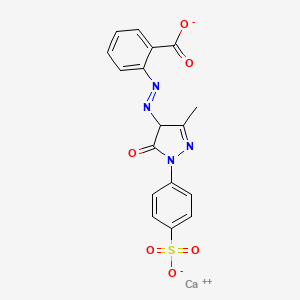
![3-(2-(Methylthio)ethyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12884493.png)
